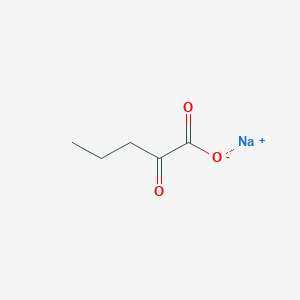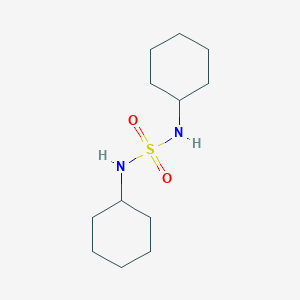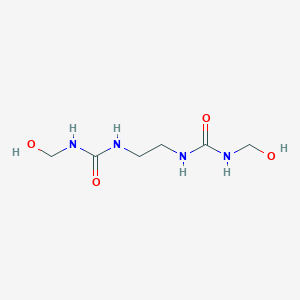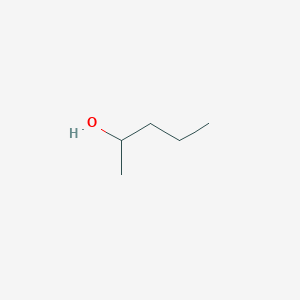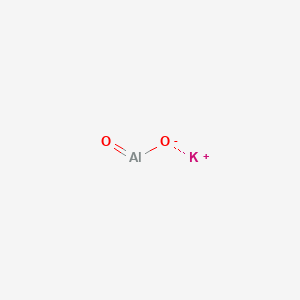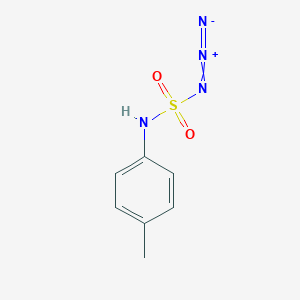
p-Tolylsulfamoyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Tolylsulfamoyl azide, also known as TsN3, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a white crystalline powder that is highly explosive and sensitive to shock, friction, and heat. TsN3 is widely used as a reagent in organic synthesis and has been investigated for its potential as an energetic material.
Wissenschaftliche Forschungsanwendungen
P-Tolylsulfamoyl azide has been extensively investigated for its potential as an energetic material due to its high energy content and sensitivity to shock, friction, and heat. It has also been used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and azides. p-Tolylsulfamoyl azide has been studied for its antimicrobial properties, as it has been shown to inhibit the growth of certain bacteria and fungi. Additionally, p-Tolylsulfamoyl azide has been investigated for its potential as a precursor for the synthesis of nitrogen-containing compounds, such as triazoles and tetrazoles.
Wirkmechanismus
The mechanism of action of p-Tolylsulfamoyl azide is not well understood, but it is believed to involve the formation of highly reactive intermediates, such as nitrenes and azides, which can undergo a variety of reactions. p-Tolylsulfamoyl azide has been shown to react with a variety of functional groups, including alkenes, alkynes, alcohols, and amines, through a process known as the Staudinger reaction. p-Tolylsulfamoyl azide has also been shown to undergo thermal decomposition, which can lead to the formation of nitrogen gas and other products.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of p-Tolylsulfamoyl azide, as it is primarily used as a reagent in organic synthesis and has not been extensively studied in biological systems. However, studies have shown that p-Tolylsulfamoyl azide can be toxic to certain bacteria and fungi, suggesting that it may have antimicrobial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using p-Tolylsulfamoyl azide in lab experiments is its high reactivity, which allows for the synthesis of a variety of nitrogen-containing compounds. Additionally, p-Tolylsulfamoyl azide is relatively easy to synthesize and is commercially available. However, one major limitation of using p-Tolylsulfamoyl azide is its explosive nature, which requires careful handling and storage. p-Tolylsulfamoyl azide should only be used by trained professionals in a well-ventilated laboratory with appropriate safety equipment.
Zukünftige Richtungen
There are several potential future directions for research on p-Tolylsulfamoyl azide. One area of interest is the development of safer and more stable forms of p-Tolylsulfamoyl azide that can be used in a wider range of applications. Additionally, p-Tolylsulfamoyl azide could be further investigated for its potential as an antimicrobial agent or as a precursor for the synthesis of novel nitrogen-containing compounds. Finally, the mechanism of action of p-Tolylsulfamoyl azide could be further elucidated to better understand its reactivity and potential applications.
In conclusion, p-Tolylsulfamoyl azide is a highly reactive and explosive compound that has gained significant attention in scientific research. It is widely used as a reagent in organic synthesis and has been investigated for its potential as an energetic material. p-Tolylsulfamoyl azide has also been studied for its antimicrobial properties and potential as a precursor for the synthesis of nitrogen-containing compounds. While p-Tolylsulfamoyl azide has many advantages, its explosive nature requires careful handling and storage. Future research on p-Tolylsulfamoyl azide could lead to the development of safer and more stable forms of the compound, as well as new applications in a variety of fields.
Synthesemethoden
The synthesis of p-Tolylsulfamoyl azide can be achieved through various methods, including the reaction of p-toluenesulfonyl chloride with sodium azide, the reaction of p-toluenesulfonic acid with sodium azide, and the reaction of p-toluenesulfonamide with lead azide. The most commonly used method involves the reaction of p-toluenesulfonyl chloride with sodium azide in anhydrous DMF or DMSO. The reaction is exothermic and requires careful handling due to the explosive nature of the product.
Eigenschaften
CAS-Nummer |
13449-20-2 |
|---|---|
Produktname |
p-Tolylsulfamoyl azide |
Molekularformel |
C7H8N4O2S |
Molekulargewicht |
212.23 g/mol |
IUPAC-Name |
1-(azidosulfonylamino)-4-methylbenzene |
InChI |
InChI=1S/C7H8N4O2S/c1-6-2-4-7(5-3-6)9-14(12,13)11-10-8/h2-5,9H,1H3 |
InChI-Schlüssel |
GDDGQFCLYKJCOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)N=[N+]=[N-] |
Kanonische SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)N=[N+]=[N-] |
Andere CAS-Nummern |
13449-20-2 |
Synonyme |
p-Tolylsulfamoyl azide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



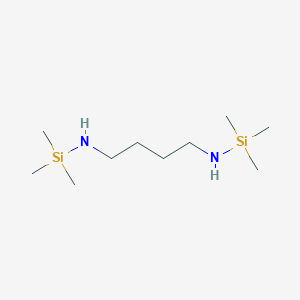

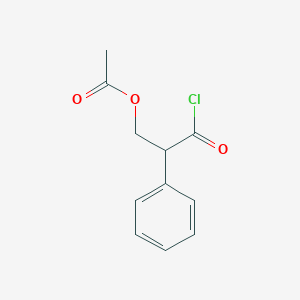
![(8S,9S,10R,13S,14S)-16-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B84927.png)
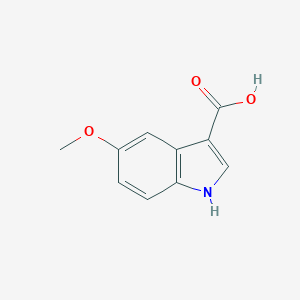
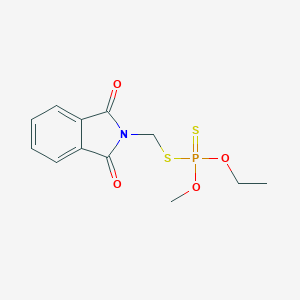
![2-[(1R,4S,10S,13S,16S,34S)-34-Butan-2-yl-13-[(2R,3S)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B84932.png)

